2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine
Overview
Description
2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluoro and methoxy group attached to a phenoxy ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine typically involves the reaction of 4-fluoro-2-methoxyphenol with an appropriate ethanamine derivative. One common method includes the use of a nucleophilic substitution reaction where the phenol is first converted to a suitable leaving group, such as a tosylate, followed by reaction with ethanamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoro or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methoxy ketones, while reduction could produce fluoro-methoxy alcohols .
Scientific Research Applications
2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain receptors or enzymes, influencing biological pathways. The ethanamine chain allows for interactions with amine receptors, potentially modulating neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(4-Methoxyphenyl)ethan-1-amine
- 2-(4-Bromophenyl)ethan-1-amine
Uniqueness
2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine is unique due to the presence of both fluoro and methoxy groups on the phenoxy ring. This dual substitution can significantly alter its chemical and biological properties compared to similar compounds, potentially offering enhanced selectivity and potency in its applications .
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIVZINHGDVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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